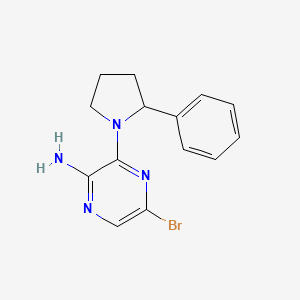

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a pyrazine ring substituted with a bromine atom and a phenylpyrrolidine moiety, making it a unique structure with diverse chemical properties.

Métodos De Preparación

The synthesis of 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups using reagents like aryl or heteroaryl boronic acids in Suzuki cross-coupling reactions.

Common Reagents and Conditions: Reagents such as TiCl4, boronic acids, and palladium catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Potential therapeutic applications include its use as a precursor in drug development for various diseases.

Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that it may interact with kinase pathways, influencing cellular processes such as proliferation and differentiation . Further research is needed to elucidate the detailed molecular targets and pathways involved.

Comparación Con Compuestos Similares

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine can be compared with other similar compounds, such as:

2-Amino-5-bromopyrazine: This compound shares the pyrazine ring and bromine substitution but lacks the phenylpyrrolidine moiety.

5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound has a similar pyrazine ring but is substituted with a thiophene carboxamide group instead of the phenylpyrrolidine moiety.

2-Amino-5-bromopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

The molecular formula of this compound is C13H14BrN3, with a molecular weight of approximately 292.17 g/mol. The compound features a bromine atom at the 5-position of the pyrazine ring, which is known to influence its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant antifungal and antibacterial activities. For instance, derivatives showed moderate to good in vitro antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani, with effective concentrations (EC50) comparable to standard antifungal agents .

Anticancer Potential

Research indicates that pyrazine derivatives can exhibit anticancer properties. A study highlighted that certain compounds within this class could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell survival .

Study on Antifungal Activity

In a recent investigation, several pyrazine derivatives were synthesized and tested for their antifungal efficacy. Among these, this compound exhibited an EC50 value indicating potent activity against Rhizoctonia solani, suggesting its potential as a lead compound for developing new antifungal agents .

Antibacterial Assessment

Another study assessed the antibacterial properties of various pyrazine derivatives against Xanthomonas oryzae and Xanthomonas citri. The results indicated that some derivatives, including those structurally similar to this compound, showed lower antibacterial activity compared to established treatments, highlighting the need for further optimization .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazine derivatives. Modifications at specific positions on the pyrazine ring or the attached phenyl group can significantly impact their efficacy. For example, the presence of electron-withdrawing groups like bromine enhances antimicrobial activity by increasing electron deficiency at reactive sites .

Propiedades

IUPAC Name |

5-bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4/c15-12-9-17-13(16)14(18-12)19-8-4-7-11(19)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWNTOVGDIQDSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587506 |

Source

|

| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-01-6 |

Source

|

| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.